N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine
Description
N-[(2-Chloropyridin-4-yl)methyl]-N-methylcyclobutanamine is a cyclobutanamine derivative featuring a 2-chloropyridine moiety linked via a methylene group to the nitrogen of N-methylcyclobutanamine. Its molecular formula is C₁₁H₁₄ClN₂, with a molecular weight of ~209.7 g/mol. The compound combines a strained cyclobutane ring, known to influence conformational stability, with a pyridine ring substituted by chlorine at the 2-position.
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine |
InChI |
InChI=1S/C11H15ClN2/c1-14(10-3-2-4-10)8-9-5-6-13-11(12)7-9/h5-7,10H,2-4,8H2,1H3 |
InChI Key |
FRJXFJJSNKCCOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=NC=C1)Cl)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyridin-4-ylmethylamine and cyclobutanone.
Formation of Intermediate: The 2-chloropyridin-4-ylmethylamine is reacted with cyclobutanone under reductive amination conditions to form the intermediate N-[(2-chloropyridin-4-yl)methyl]cyclobutanamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyclobutanamine core can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine, enabling comparative analysis:
Table 1: Structural and Molecular Comparison
Electronic and Reactivity Differences
- Aromatic Ring Systems: The target’s pyridine ring (vs. phenyl in ) introduces a lone pair on nitrogen, enabling hydrogen bonding and π-π stacking interactions. The 2-chloro substituent further polarizes the ring, enhancing electrophilic substitution reactivity at the 4-position.
Halogen Effects :
- Cyclobutanamine vs. The pyrrolidinyl group in offers a five-membered ring with less strain, while the TBDMS-protected hydroxyl and pivalamide groups add steric hindrance, likely reducing metabolic degradation.
Physicochemical and Pharmacokinetic Implications
- Molecular Weight and Solubility: The target’s lower molecular weight (~209.7 g/mol) suggests better aqueous solubility compared to (440.10 g/mol), which may face solubility challenges due to its bulky substituents.
Synthetic Utility :
Biological Activity
N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine is a compound that has attracted significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
Molecular Formula : C11H15ClN2
Molecular Weight : 210.70 g/mol
IUPAC Name : this compound
Canonical SMILES : CN(CC1=CC(=NC=C1)Cl)C2CCC2
The compound features a cyclobutanamine core with a 2-chloropyridin-4-ylmethyl substituent, which contributes to its reactivity and interaction with biological targets.
This compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The chloropyridine moiety can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites on proteins. This binding can lead to modulation of enzyme activity or receptor signaling pathways, impacting various physiological processes.
Biological Activity
Research has indicated several key areas where this compound demonstrates biological activity:
- Ligand Properties : The compound has been investigated for its potential as a ligand in biochemical assays. Its ability to bind selectively to certain targets makes it valuable for exploring biological pathways and mechanisms.
- Therapeutic Potential : Preliminary studies suggest that the compound may have therapeutic properties, particularly in the context of neurological disorders and inflammation. Its structural features allow for the development of derivatives with enhanced efficacy .
- Pharmacological Studies : In various pharmacological models, this compound has shown promise in modulating pain response and inflammatory processes, indicating potential applications in pain management and anti-inflammatory therapies .
Case Studies
Several studies have highlighted the compound's biological activity:
- Study on Pain Modulation : In animal models, this compound demonstrated effectiveness in reducing hyperalgesia induced by inflammatory agents. This suggests its potential role as an analgesic agent .
- Inflammation Studies : Research indicated that the compound could inhibit pro-inflammatory cytokines, showcasing its utility in treating conditions characterized by chronic inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Chloropyridin-2-yl)-N-methoxymethyl | Similar pyridine core | Exhibits anti-inflammatory properties |
| N-(5-bromopyridin-2-yl)methylcyclobutanamine | Brominated variant | Active in neurological disease models |
| (2-Chloropyridin-4-yl)methanol | Hydroxymethyl group | Lower binding affinity compared to cyclobutanamine derivative |
The unique cyclobutanamine core of this compound distinguishes it from other related compounds, enhancing its specificity and potency as a ligand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
